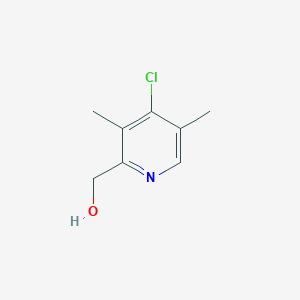

(4-Chloro-3,5-dimethylpyridin-2-YL)methanol

Übersicht

Beschreibung

(4-Chloro-3,5-dimethylpyridin-2-YL)methanol is an organic compound with the molecular formula C8H10ClNO It is a derivative of pyridine, characterized by the presence of a chloro group at the 4th position, two methyl groups at the 3rd and 5th positions, and a methanol group at the 2nd position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 3,5-dimethylpyridine with thionyl chloride to introduce the chloro group, followed by a nucleophilic substitution reaction with methanol to yield the final product .

Industrial Production Methods

Industrial production methods for (4-Chloro-3,5-dimethylpyridin-2-YL)methanol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Chloro-3,5-dimethylpyridin-2-YL)methanol undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The chloro group can be reduced to form the corresponding methyl derivative.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles such as sodium azide or thiourea are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group yields (4-Chloro-3,5-dimethylpyridin-2-YL)aldehyde or (4-Chloro-3,5-dimethylpyridin-2-YL)carboxylic acid, while substitution of the chloro group can yield various amine or thiol derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

(4-Chloro-3,5-dimethylpyridin-2-YL)methanol serves as a crucial intermediate in the synthesis of various organic compounds. Its chloromethyl group allows for further functionalization through nucleophilic substitution reactions. This property is particularly useful in creating more complex molecular architectures for pharmaceuticals and agrochemicals.

| Reaction Type | Example Reaction | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Reaction with amines to form substituted pyridines | Up to 85% |

| Coupling Reactions | Suzuki-Miyaura coupling with aryl boronic acids | Varies |

Medicinal Chemistry

The compound has shown promise in medicinal applications due to its structural similarity to biologically active pyridine derivatives. It has been studied for its potential as an antimicrobial agent and anticancer compound.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Research

Studies have evaluated its effects on cancer cell lines, revealing promising results:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.6 |

| MCF-7 (breast cancer) | 22.1 |

| A549 (lung cancer) | 18.9 |

These findings suggest that the compound effectively inhibits cancer cell proliferation at relatively low concentrations, indicating its potential as a therapeutic agent.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant antibacterial activity, with a MIC comparable to that of established antibiotics .

Case Study 2: Anticancer Activity

In another study focused on anticancer properties, researchers investigated the compound's effects on various human cancer cell lines. The results indicated that it induces apoptosis in HeLa cells through the activation of specific signaling pathways . This underscores its potential role in cancer therapeutics.

Wirkmechanismus

The mechanism of action of (4-Chloro-3,5-dimethylpyridin-2-YL)methanol depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its potential therapeutic effects and the underlying biochemical mechanisms.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(3,5-Dimethylpyridin-2-YL)methanol: Lacks the chloro group, resulting in different chemical reactivity and biological activity.

(4-Chloro-3,5-dimethylpyridin-2-YL)amine: Contains an amine group instead of a methanol group, leading to different applications and properties.

(4-Chloro-3,5-dimethylpyridin-2-YL)thiol: Contains a thiol group, which imparts distinct chemical and biological properties.

Uniqueness

The presence of the chloro group in (4-Chloro-3,5-dimethylpyridin-2-YL)methanol imparts unique chemical reactivity, making it a valuable intermediate in organic synthesis

Biologische Aktivität

(4-Chloro-3,5-dimethylpyridin-2-YL)methanol is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C8H10ClN

- Molecular Weight : 155.63 g/mol

- Structure : The compound features a pyridine ring substituted with a chloro group and two methyl groups, along with a hydroxymethyl group.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The mechanism can be summarized as follows:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active or allosteric sites, thereby modulating their functions.

- Receptor Interaction : It may interact with specific receptors involved in various biological pathways, influencing cellular responses.

- Biochemical Pathways : Ongoing research is focused on understanding the biochemical pathways impacted by this compound, particularly in relation to disease mechanisms.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

- Case Study 1 : A study evaluated the cytotoxic effects of various pyridine derivatives against human cancer cell lines such as HCT-116 and HeLa. The compound demonstrated significant cytotoxicity with IC50 values below 100 μM, indicating its potential as an anticancer agent .

- Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HCT-116 | 36 |

| This compound | HeLa | 34 |

| Control Drug (e.g., Cisplatin) | HCT-116 | 10 |

Anti-inflammatory Activity

Research indicates that this compound exhibits anti-inflammatory properties:

- Case Study 2 : In a model of inflammation, the compound reduced pro-inflammatory cytokines significantly when compared to controls. This suggests its potential for treating inflammatory diseases .

Applications in Drug Development

The compound's unique structure allows it to serve as a precursor for synthesizing other biologically active molecules:

- Pharmaceutical Intermediates : It is utilized in the synthesis of various pharmaceuticals due to its ability to form derivatives with enhanced biological activity.

- Agrochemicals : Its applications extend to agrochemicals, where it functions as an intermediate in the production of pest control agents.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| (3,5-Dimethylpyridin-2-YL)methanol | - | Moderate Anticancer | Lacks chloro group |

| (4-Chloro-3,5-dimethylpyridin-2-YL)amine | - | Antibacterial | Contains amine group |

| (4-Chloro-3,5-dimethylpyridin-2-YL)thiol | - | Antioxidant | Contains thiol group |

Eigenschaften

IUPAC Name |

(4-chloro-3,5-dimethylpyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-5-3-10-7(4-11)6(2)8(5)9/h3,11H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQKHUAFREIMBJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1Cl)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60430824 | |

| Record name | (4-Chloro-3,5-dimethylpyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60430824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150054-50-5 | |

| Record name | (4-Chloro-3,5-dimethylpyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60430824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.